molecular formula C8H17BrO B15255875 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane

Cat. No.: B15255875
M. Wt: 209.12 g/mol
InChI Key: URSSJJDIQQXHOD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane is an organic compound characterized by its bromomethyl group attached to a methoxy-substituted dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-2,3-dimethylbutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process by providing uniform light exposure .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane finds applications in various fields:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The methoxy group can also participate in stabilizing intermediates during reactions, influencing the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethyl-1,3-dioxolane
  • Ethyl 2-(bromomethyl)acrylate
  • 2-(Bromomethyl)benzophenone derivatives

Uniqueness

2-(Bromomethyl)-1-methoxy-2,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other bromomethyl compounds. The presence of both methoxy and dimethyl groups influences its chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-(methoxymethyl)-2,3-dimethylbutane

InChI

InChI=1S/C8H17BrO/c1-7(2)8(3,5-9)6-10-4/h7H,5-6H2,1-4H3

InChI Key

URSSJJDIQQXHOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(COC)CBr

Origin of Product

United States

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